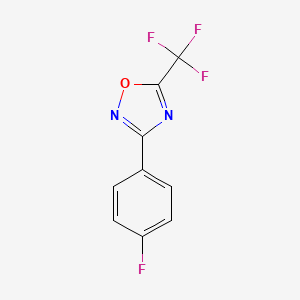

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

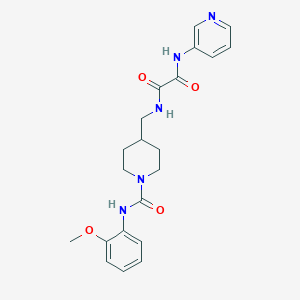

The compound “3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one have been synthesized and studied . The synthesis of related compounds often involves reactions like defluorinative annulation and protodeboronation .Applications De Recherche Scientifique

Antimicrobial Properties

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, a study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives which demonstrated notable antimicrobial activities against various bacterial and fungal strains, highlighting the role of fluorine atoms in enhancing these properties (Parikh & Joshi, 2014).

Photochemistry and Synthesis Applications

The photochemistry of fluorinated 1,2,4-oxadiazoles offers a pathway for synthesizing various fluorinated structures. Pace et al. (2004) explored the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the creation of fluorinated heterocycles (Pace et al., 2004).

Electron-Affinity Enhancement in Copolymers

The incorporation of trifluoromethyl groups in aromatic oxadiazole and triazole chromophores has been studied for its effect on enhancing electron affinity. Chen and Chen (2004) synthesized copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments, which showed improved electron and hole affinity (Chen & Chen, 2004).

Use in Energetic Materials

Oxadiazole derivatives have been evaluated for their potential use in energetic materials. Kettner et al. (2015) investigated 3,3'-bi-(5-trifluoromethyl-1,2,4-oxadiazole) and its derivatives for their suitability in energetic applications, highlighting the potential of oxadiazole ring systems in this field (Kettner et al., 2015).

Insecticidal Activities

The insecticidal properties of 1,3,4-oxadiazoles have also been explored. Shi et al. (2000) synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrating notable insecticidal activities against armyworms (Shi et al., 2000).

Potential in Cancer Research

Notably, some derivatives of 1,2,4-oxadiazole have shown promising results in cancer research. Afsharirad et al. (2020) explored the anti-breast cancer activity of certain compounds and assessed their cardiotoxicity in H9c2 cardiomyocytes, demonstrating their potential in cancer treatment with minimal cardiac side effects (Afsharirad et al., 2020).

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate this compound’s potential uses in various fields, such as medicinal chemistry .

Mécanisme D'action

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound may interact with its targets through a radical approach .

Biochemical Pathways

The compound may be involved in the process of trifluoromethylation of carbon-centered radical intermediates . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope

Result of Action

Related compounds have shown insecticidal activity , suggesting potential biological activity.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFARILGMEUMKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)

![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)

![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)

![10-(4-ethylphenyl)-1-methyl-3-phenethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2889170.png)

![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)

![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)